molecular formula C13H17F2NO B8026461 (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine CAS No. 1951425-03-8

(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine

Cat. No.: B8026461
CAS No.: 1951425-03-8
M. Wt: 241.28 g/mol
InChI Key: ZELWUQLZFVBFDN-STQMWFEESA-N
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Description

(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine is a synthetic organic compound that features a cyclohexane ring substituted with an amine group and a 3,5-difluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 3,5-difluorobenzyl alcohol.

    Formation of Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Protection of Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using a suitable protecting group like tert-butyldimethylsilyl chloride.

    Formation of Benzyl Ether: The protected cyclohexanol is reacted with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate to form the benzyl ether.

    Deprotection: The protecting group is removed to yield the desired (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol.

    Amination: The hydroxyl group is converted to an amine using reagents like thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions typically involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine: A stereoisomer with potentially different biological activity.

    (1S,2S)-2-((3,5-Dichlorobenzyl)oxy)cyclohexanamine: A similar compound with chlorine substituents instead of fluorine.

    (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol: The alcohol analog of the compound.

Uniqueness

The presence of the 3,5-difluorobenzyl ether moiety and the specific stereochemistry of (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine may confer unique properties in terms of reactivity, biological activity, and physical characteristics compared to its analogs.

Properties

IUPAC Name

(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWUQLZFVBFDN-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190340
Record name Cyclohexanamine, 2-[(3,5-difluorophenyl)methoxy]-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951425-03-8
Record name Cyclohexanamine, 2-[(3,5-difluorophenyl)methoxy]-, (1S,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951425-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 2-[(3,5-difluorophenyl)methoxy]-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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